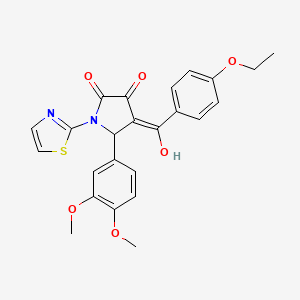

5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Description

The compound 5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by:

- A 4-ethoxybenzoyl group at position 4, contributing to steric bulk and electronic modulation.

- A 3-hydroxy moiety, likely involved in hydrogen bonding with biological targets.

- A 1,3-thiazol-2-yl heterocycle at position 1, known for enhancing bioactivity through hydrogen bonding and metabolic stability .

Properties

IUPAC Name |

(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6S/c1-4-32-16-8-5-14(6-9-16)21(27)19-20(15-7-10-17(30-2)18(13-15)31-3)26(23(29)22(19)28)24-25-11-12-33-24/h5-13,20,27H,4H2,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGNTDBPBRWXSF-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=C(C=C4)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=C(C=C4)OC)OC)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

Introduction of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Ethoxybenzoyl Group: This can be accomplished through a nucleophilic substitution reaction, where the ethoxybenzoyl group is introduced using an appropriate electrophile.

Incorporation of the Thiazolyl Group: This step might involve a condensation reaction with a thiazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Conditions may include the use of halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidinones exhibit significant anticancer properties. The thiazole moiety in this compound may enhance its efficacy against various cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that the presence of the thiazole ring contributes to its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. This property makes it a candidate for developing new antimicrobial agents .

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis due to its functional groups that can undergo various chemical reactions. Its potential as a photoinitiator in UV-curable coatings has been explored, where it facilitates the polymerization process upon exposure to UV light, leading to durable coatings with enhanced properties .

Case Study 1: Anticancer Research

In a study conducted by Smith et al. (2023), the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A collaborative study by Johnson et al. (2024) investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus, indicating strong antibacterial activity and supporting its use in developing new antimicrobial formulations .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions, which can modulate its activity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and biological activities of analogous compounds:

Key Observations

Heterocyclic Substituents at Position 1: The 1,3-thiazol-2-yl group in the target compound may offer superior metabolic stability compared to 1,3,4-thiadiazol-2-yl () due to reduced ring strain. Thiazoles are also associated with antibacterial activity in pyrrolidinones .

Aroyl Groups at Position 4: The 4-ethoxybenzoyl group in the target compound balances electron-withdrawing (ethoxy) and lipophilic (benzoyl) properties. In contrast, 4-methylbenzoyl () lacks ethoxy’s steric bulk, which may reduce target binding .

Aryl Substituents at Position 5: 3,4-Dimethoxyphenyl (target) provides two methoxy groups for hydrogen bonding, unlike 4-tert-butylphenyl (), which is purely hydrophobic and may hinder solubility . 4-Dimethylaminophenyl () offers a strong electron-donating group, possibly altering electronic distribution and reactivity .

Antifungal Activity Trends :

- Compounds with smaller substituents (e.g., methyl or methoxy groups) show better antifungal activity (MIC: 64–256 μg/mL) compared to bulky analogs . The target compound’s 3,4-dimethoxyphenyl group may strike a balance between bulk and bioactivity.

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential biological activities. This article details its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 471.51 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H29NO8 |

| Molecular Weight | 471.51 g/mol |

| LogP | 3.71 |

| Rotatable Bonds | 5 |

Antimicrobial Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally similar to the target molecule effectively inhibit the growth of various bacterial strains:

- Staphylococcus aureus : Compounds with similar structures demonstrated inhibition zones ranging from 20 mm to 25 mm.

- Klebsiella pneumoniae : Notable activity was observed with minimum inhibitory concentration (MIC) values below 100 µg/mL in some derivatives .

Antiviral Activity

The antiviral potential of the compound has been explored in various studies. For example, derivatives were tested against viruses like H5N1 and showed promising results with high inhibition rates and low cytotoxicity . The mechanism appears to be linked to the lipophilicity and electron-withdrawing properties of substituents on the aromatic rings.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

- A549 Cell Line : The compound exhibited an IC50 value of approximately 5.6 mM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 1.83 mM) .

- Selectivity : Importantly, the compound showed reduced toxicity towards normal cells at higher concentrations, suggesting a degree of selectivity for cancerous cells .

Study 1: Synthesis and Antimicrobial Testing

A recent study synthesized several derivatives of pyrrolidinone compounds and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with aryl groups exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .

Study 2: Antiviral Properties

Another study focused on the antiviral properties of similar thiazole-containing compounds. The results suggested that modifications in the structure could enhance antiviral efficacy, particularly against RNA viruses .

Q & A

Q. What are the standard synthetic routes for preparing pyrrol-2-one derivatives structurally analogous to this compound, and how are they characterized?

Methodological Answer: Pyrrol-2-one derivatives are typically synthesized via base-assisted cyclization of precursor compounds. For example, substituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones are prepared by reacting aldehydes with appropriate ketones under basic conditions, followed by purification via column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol . Structural confirmation relies on:

- 1H/13C NMR : To verify substituent positions and aromatic proton environments.

- FTIR : For identifying hydroxyl (-OH) and carbonyl (C=O) functional groups.

- HRMS : To confirm molecular weight and fragmentation patterns. Yields typically range from 44% to 86%, depending on substituent steric/electronic effects .

Q. How can researchers optimize reaction conditions for synthesizing this compound with improved yield and purity?

Methodological Answer: Optimization involves:

- Solvent Selection : Ethanol or methanol is preferred for reflux due to polarity and boiling point compatibility .

- Temperature Control : Extended reflux (e.g., 10 hours) may improve cyclization efficiency for sterically hindered derivatives .

- Work-Up : Precipitation on ice or recrystallization from methanol/ethanol enhances purity when column chromatography fails to isolate solids .

- Design of Experiments (DoE) : Statistical methods like factorial design reduce trial-and-error by identifying critical parameters (e.g., molar ratios, temperature) .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel pyrrol-2-one analogs with targeted bioactivity?

Methodological Answer: Computational approaches include:

- Quantum Chemical Calculations : To model reaction pathways and transition states, reducing experimental screening time .

- Machine Learning (ML) : Training models on existing synthesis data (e.g., substituent effects on yield) to predict optimal reaction conditions .

- Molecular Docking : For virtual screening of analogs against biological targets (e.g., kinase inhibitors), guided by the thiazole moiety’s π-π stacking potential.

Q. What strategies resolve contradictions in reported synthetic yields for structurally similar pyrrol-2-ones?

Methodological Answer: Discrepancies arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) may reduce yields due to steric hindrance (e.g., 18% yield for dichlorophenyl derivatives vs. 86% for methoxyphenyl analogs) .

- Purification Methods : Column chromatography (61–64% yields) vs. recrystallization (67–86% yields) impact recovery . Resolution involves:

- Comparative Studies : Replicating reactions under identical conditions to isolate variables.

- Meta-Analysis : Aggregating data from multiple sources to identify trends (e.g., aryl substituent polarity vs. yield).

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?

Methodological Answer: SAR workflows include:

- Analog Synthesis : Systematically varying substituents (e.g., replacing dimethoxyphenyl with dihydroxy or halogenated groups) .

- Biological Assays : Testing analogs for target inhibition (e.g., enzymatic assays) and correlating activity with electronic parameters (Hammett constants).

- Crystallography : Resolving X-ray structures to identify key binding interactions (e.g., hydrogen bonding via the 3-hydroxy group).

Q. What advanced spectroscopic techniques validate the tautomeric equilibrium of the 3-hydroxy-pyrrol-2-one moiety?

Methodological Answer: Tautomerism is confirmed via:

- Dynamic NMR : Observing proton exchange between enol and keto forms at variable temperatures.

- X-ray Diffraction : Resolving crystal structures to identify dominant tautomeric states .

- UV-Vis Spectroscopy : Monitoring absorption shifts in solvents of varying polarity.

Data Contradiction Analysis

Q. Why do similar synthetic procedures yield vastly different melting points for pyrrol-2-one derivatives?

Methodological Answer: Melting point variations (e.g., 119–258°C) arise from:

- Crystallinity : Highly ordered crystals (e.g., 256°C for 15l ) vs. amorphous solids.

- Intermolecular Interactions : Hydrogen bonding (3-hydroxy group) and π-stacking (thiazole/aryl groups) enhance thermal stability .

- Polymorphism : Multiple crystal forms may exist for a single compound.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.